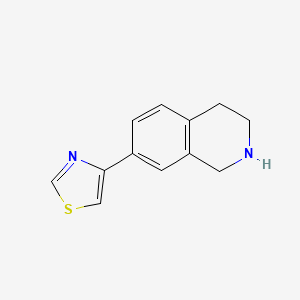
4-(1,2,3,4-Tetrahydroisoquinolin-7-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2,3,4-Tetrahydroisoquinolin-7-yl)thiazole is a compound that combines the structural features of tetrahydroisoquinoline and thiazole. Tetrahydroisoquinoline is a significant scaffold in medicinal chemistry due to its presence in various natural products and synthetic compounds with diverse biological activities . Thiazole, on the other hand, is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, known for its role in numerous biologically active molecules . The combination of these two moieties in a single molecule offers potential for unique biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,3,4-Tetrahydroisoquinolin-7-yl)thiazole typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction generates 3,4-dihydroisoquinoline derivatives, which can then be further functionalized to introduce the thiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.
化学反応の分析
Types of Reactions: 4-(1,2,3,4-Tetrahydroisoquinolin-7-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Both the tetrahydroisoquinoline and thiazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted tetrahydroisoquinoline and thiazole derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of complex molecules with potential biological activities.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive natural products.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(1,2,3,4-Tetrahydroisoquinolin-7-yl)thiazole involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity . The thiazole ring can also contribute to the compound’s biological activity by interacting with nucleic acids and proteins . Together, these interactions can lead to diverse biological effects, including antimicrobial, anticancer, and neuroprotective activities.
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: A core structure in many natural products with diverse biological activities.
Thiazole: Found in numerous biologically active molecules, including antibiotics and anticancer agents.
Uniqueness: 4-(1,2,3,4-Tetrahydroisoquinolin-7-yl)thiazole is unique due to the combination of the tetrahydroisoquinoline and thiazole moieties in a single molecule. This structural fusion can result in unique biological activities not observed in the individual components.
特性
IUPAC Name |
4-(1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-2-10(12-7-15-8-14-12)5-11-6-13-4-3-9(1)11/h1-2,5,7-8,13H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSYOGUPKOHWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
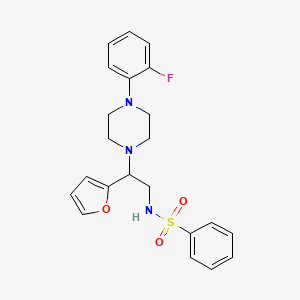
![2,4-Dimethoxythieno[3,2-d]pyrimidine](/img/structure/B2954861.png)
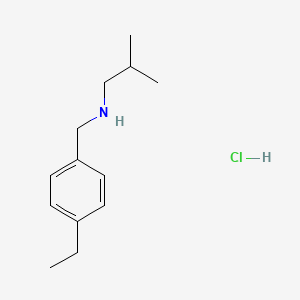
![1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2954863.png)


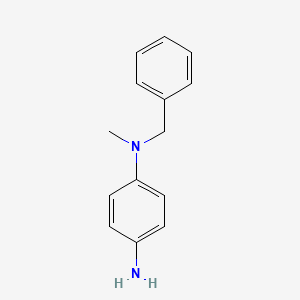


![3-fluoro-4-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2954874.png)
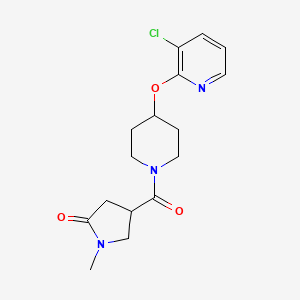
![rac-tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2954878.png)
![1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chloro-6-fluorophenyl)ethan-1-one](/img/structure/B2954879.png)
![N-(3-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2954881.png)
